REACTION_SMILES
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[CH3:17][c:18]1[c:19]([CH:20]=[O:21])[c:22]([N+:27](=[O:28])[O-:29])[cH:23][cH:24][c:25]1[CH3:26].[CH3:30][CH2:31][OH:32].[Na:1].[O:2]=[C:3]1[NH:4][CH:5]([P:9]([O:10][CH2:11][CH3:12])(=[O:13])[O:14][CH2:15][CH3:16])[C:6](=[O:8])[NH:7]1.[OH2:33]>>[O:2]=[C:3]1[NH:4][C:5](=[CH:20][c:19]2[c:18]([CH3:17])[c:25]([CH3:26])[cH:24][cH:23][c:22]2[N+:27](=[O:28])[O-:29])[C:6](=[O:8])[NH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])c(C=O)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOP(=O)(OCC)C1NC(=O)NC1=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cc1ccc([N+](=O)[O-])c(C=C2NC(=O)NC2=O)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |